molecular formula C10H10N2O2 B12820200 5-propionyl-1H-benzo[d]imidazol-2(3H)-one

5-propionyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12820200
M. Wt: 190.20 g/mol
InChI Key: GCHODBJLZQTNNF-UHFFFAOYSA-N
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Description

5-propionyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propionyl-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with propionic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the cyclization process. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-propionyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the propionyl group to other functional groups such as alcohols or amines.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

5-propionyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-propionyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and the nature of the substituents on the benzimidazole ring.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazol-2(3H)-one: The parent compound without the propionyl group.

    5-methyl-1H-benzo[d]imidazol-2(3H)-one: A similar compound with a methyl group instead of a propionyl group.

    5-ethyl-1H-benzo[d]imidazol-2(3H)-one: Another derivative with an ethyl group.

Uniqueness

5-propionyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the propionyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-propanoyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-2-9(13)6-3-4-7-8(5-6)12-10(14)11-7/h3-5H,2H2,1H3,(H2,11,12,14)

InChI Key

GCHODBJLZQTNNF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)NC(=O)N2

Origin of Product

United States

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